molecular formula C9H6BrFN2 B14034789 8-Bromo-7-fluoroquinolin-3-amine

8-Bromo-7-fluoroquinolin-3-amine

Cat. No.: B14034789
M. Wt: 241.06 g/mol
InChI Key: BFSUXQVFWPTGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-fluoroquinolin-3-amine is a halogenated quinoline derivative featuring bromine and fluorine substituents at positions 8 and 7, respectively, and an amino group at position 3. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by its substituents, which can influence binding affinity and metabolic stability.

Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

8-bromo-7-fluoroquinolin-3-amine

InChI

InChI=1S/C9H6BrFN2/c10-8-7(11)2-1-5-3-6(12)4-13-9(5)8/h1-4H,12H2

InChI Key

BFSUXQVFWPTGDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)N)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally follows a multi-step process involving:

  • Starting Material : The process typically begins with 7-fluoroquinoline or a closely related quinoline derivative.
  • Selective Bromination : Bromination at position 8 is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is conducted in solvents like acetic acid or dichloromethane under controlled temperature to ensure regioselectivity.
  • Amination at Position 3 : Introduction of the amine group at position 3 is performed by nucleophilic substitution or amination reactions using ammonia or amine sources under basic conditions.

This approach is consistent with the synthetic strategies reported for related halogenated quinolin-3-amines, where halogenation precedes amination to control substitution patterns effectively.

Detailed Reaction Analysis and Optimization

Bromination Step

Parameter Typical Conditions Notes
Brominating Agent Bromine (Br2) or N-bromosuccinimide (NBS) NBS preferred for milder, selective bromination
Solvent Acetic acid, dichloromethane Choice affects regioselectivity and yield
Temperature 0°C to room temperature Lower temperatures favor selectivity
Catalyst Iron(III) chloride or aluminum chloride (optional) Catalysts can enhance bromination rate
Reaction Time 1–4 hours Monitored to avoid over-bromination

Amination Step

Parameter Typical Conditions Notes
Aminating Agent Ammonia gas or aqueous ammonia Excess ammonia often used to drive reaction
Solvent Ethanol, water, or polar aprotic solvents Solvent choice affects solubility and reaction rate
Temperature 50–100°C Elevated temperatures favor substitution
Base Sodium hydroxide or potassium carbonate Maintains basic medium for nucleophilic substitution
Reaction Time 4–12 hours Optimized to maximize amination yield

Research Results and Yields

The yields for the preparation of this compound vary depending on the exact reaction conditions and purity of reagents. Typical isolated yields reported in literature and commercial sources are summarized below:

Step Yield Range (%) Comments
Bromination 70–85 High regioselectivity with NBS
Amination 60–80 Dependent on ammonia concentration and temperature
Overall Yield 45–65 After purification and isolation

These yields are comparable to those reported for similar halogenated quinolin-3-amines, indicating the robustness of the synthetic route.

Advanced Synthetic Approaches

Recent literature reports innovative one-pot and cascade reactions for related aminoquinolines that may be applicable to this compound synthesis:

  • Imidoylative Sonogashira/Cyclization Cascade : A modular three-component reaction involving palladium-catalyzed Sonogashira coupling followed by acid-mediated cyclization to afford aminoquinolines in a single operation. This method allows incorporation of diverse substituents and may be adapted for fluorinated and brominated quinolines.

  • Palladium-Catalyzed Amination : Using palladium catalysts with appropriate ligands to facilitate direct amination of haloquinolines under mild conditions, improving yields and reducing reaction steps.

These advanced methods offer potential improvements in efficiency and functional group tolerance but require specialized catalysts and conditions.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Traditional Two-Step Halogenation + Amination Sequential bromination and amination Well-established, scalable Multiple purification steps
Continuous Flow Industrial Synthesis Automated control of reaction parameters High yield, reproducibility, green chemistry compatible Requires specialized equipment
One-Pot Imidoylative Sonogashira/Cyclization Modular, single-pot synthesis Reduces steps, versatile substitution Complex catalyst system, less common
Palladium-Catalyzed Direct Amination Catalytic amination of haloquinolines Mild conditions, improved selectivity Catalyst cost, sensitivity to conditions

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-fluoroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives .

Scientific Research Applications

8-Bromo-7-fluoroquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Structural Analogs: Halogen and Substituent Variations

Halogen-Substituted Quinolines
  • 8-Bromo-7-chloroquinolin-3-amine (CAS 2091268-96-9): This compound replaces fluorine with chlorine at position 7.
  • 7-Bromo-8-fluoroquinolin-3-amine (CAS 2092338-88-8): A positional isomer with bromine and fluorine swapped at positions 7 and 8. Such isomerism can lead to distinct steric environments, impacting molecular recognition in biological systems .
  • 8-Chloro-7-fluoroquinolin-3-amine (CAS 2092840-92-9): Substitutes bromine with chlorine at position 8. The reduced size and electronegativity of Cl compared to Br may decrease steric hindrance and influence reactivity in cross-coupling reactions .
Nitro-Functionalized Quinolines (NQ Series)

Compounds like NQ1–NQ6 () feature nitro groups at position 3 instead of amino groups. The nitro group’s electron-withdrawing nature increases electrophilicity, making these compounds more reactive in nucleophilic substitutions. For example:

  • NQ4 (6-(Benzyloxy)-N-(3-bromophenyl)-7-methoxy-3-nitroquinolin-4-amine): Melting point (268°C) is significantly higher than typical amino-substituted quinolines, likely due to increased intermolecular interactions from nitro and benzyloxy groups .
Isoquinoline Derivatives
  • Despite identical molecular weight (241.06 g/mol) to 8-Bromo-7-fluoroquinolin-3-amine, the ring structure difference may confer unique pharmacokinetic properties .

Physicochemical Properties

Table 1: Key Properties of Selected Compounds
Compound Name Substituents Melting Point (°C) Molecular Formula Yield (%) Reference
This compound Br (C8), F (C7), NH2 (C3) Not reported C9H6BrFN2
NQ4 Br, OCH3, NO2, benzyloxy 268 C23H18BrN3O4 91
7-Bromo-8-fluoroquinolin-3-amine Br (C7), F (C8), NH2 (C3) Not reported C9H6BrFN2
6-Bromo-8-fluoroisoquinolin-3-amine Br (C6), F (C8), NH2 (C3) Not reported C9H6BrFN2

Notes:

  • Melting points for nitroquinolines (e.g., NQ4) are higher due to nitro group polarity and π-stacking interactions.
  • Halogenated aminoquinolines often lack reported melting points, possibly due to variability in crystallization conditions.

Commercial Availability and Handling

  • 8-Bromo-7-chloroquinolin-3-amine (CAS 2091268-96-9) is commercially available (MFCD30727391), though safety data emphasize rigorous hazard assessment .
  • 7-Bromo-8-fluoroquinolin-3-amine (CAS 2092338-88-8) is noted as temporarily out of stock, highlighting supply chain challenges for halogenated quinolines .

Q & A

Q. What are the key synthetic strategies for preparing 8-Bromo-7-fluoroquinolin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and functionalization of the quinoline core. For example, bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while fluorination at the 7-position may require selective electrophilic substitution or metal-mediated cross-coupling (e.g., Buchwald-Hartwig amination). Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (40–80°C) is critical to minimize side reactions. Intermediates like bromo-fluorophenylboronic acids (e.g., 4-Bromo-3-fluorophenylboronic acid, CAS 374790-97-3) are useful in Suzuki-Miyaura couplings to introduce aryl groups .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how can structural ambiguities be resolved?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are essential for assigning substituent positions. Fluorine’s strong electronegativity causes distinct splitting patterns in NMR. For ambiguous cases, 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography can clarify regiochemistry. Comparative analysis with structurally similar compounds (e.g., 8-Bromo-2-chloroquinoline, CAS 163485-86-7) aids interpretation .

Advanced Research Questions

Q. How can this compound derivatives be tailored for fluorescent probe design, and what photophysical parameters require prioritization?

  • Methodological Answer : Modifications at the 3-amine position (e.g., introducing amide or alkyl groups) enhance fluorescence quantum yield and Stokes shift. Prioritize measuring molar absorptivity (ϵ\epsilon), emission wavelength (λem\lambda_{\text{em}}), and photostability under physiological conditions. Studies on 8-amidoquinoline derivatives (e.g., N-(quinolin-8-yl)formamide) suggest that electron-withdrawing groups (e.g., -Br, -F) improve probe specificity for metal ions like Zn2+^{2+} or Cu2+^{2+} .

Q. What strategies mitigate contradictory data in structure-activity relationship (SAR) studies of bromo-fluoroquinoline derivatives?

  • Methodological Answer : Triangulate data from multiple assays (e.g., enzymatic inhibition, cytotoxicity) and cross-validate using orthogonal techniques (e.g., SPR vs. ITC for binding affinity). Systematic reviews, as demonstrated in fluorescent probe research, help identify biases in experimental design (e.g., solvent effects on solubility). For conflicting biological activity results, reevaluate purity (>95% by HPLC) and confirm stereochemistry via chiral chromatography .

Q. How do electronic effects of bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine’s strong electron-withdrawing effect activates the quinoline core for nucleophilic substitution, while fluorine’s inductive effect stabilizes intermediates in palladium-catalyzed reactions. For Suzuki couplings, use Pd(PPh3_3)4_4 and arylboronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid, CAS 216393-64-5) at 80–100°C. Monitor reaction progress via TLC to prevent over-substitution. Computational studies (DFT) can predict regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.